molecular formula C29H57NO2 B3093575 Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- CAS No. 1246298-55-4

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-

Cat. No.: B3093575
CAS No.: 1246298-55-4
M. Wt: 451.8 g/mol
InChI Key: NQTIAYDGVUCKFJ-KSPVXFDASA-N
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Description

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- (CAS 1246298-55-4) is a sphingosine-derived lipid with the molecular formula C₂₉H₅₇NO₂ and an average mass of 451.780 Da . It features a 12-carbon lauroyl chain (dodecanamide) linked to a sphingoid base with a hydroxyl group at the C2 position (2R configuration) and a trans (E) double bond at the C3 position of the heptadecenyl chain. This compound, also termed N-C12-desoxymethylsphingosine, lacks the methyl group typically present in sphingosine derivatives, simplifying its structure compared to canonical ceramides . Its stereochemistry and lipid-like properties make it relevant in studies of membrane dynamics and ceramide signaling pathways.

Properties

IUPAC Name

N-[(E,2R)-2-hydroxyheptadec-3-enyl]dodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H57NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h23,25,28,31H,3-22,24,26-27H2,1-2H3,(H,30,32)/b25-23+/t28-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTIAYDGVUCKFJ-KSPVXFDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(CNC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H](CNC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H57NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- typically involves the condensation of sphingosine with a fatty acid. The reaction is usually carried out under controlled conditions to ensure the correct stereochemistry of the product. One common method involves the use of dodecanoic acid and sphingosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

Dodecanamide is primarily recognized for its role as a sphingolipid and a component of cell membranes. It is involved in several biochemical processes, including:

  • Cell Signaling : Dodecanamide acts as a signaling molecule that influences cell growth and differentiation. Its structural similarity to ceramides allows it to participate in sphingolipid metabolism, which is crucial for cellular signaling pathways.
  • Lipid Raft Formation : The compound contributes to the formation of lipid rafts—microdomains in cell membranes that organize signaling molecules and proteins. This property is vital for maintaining membrane integrity and facilitating cellular communication.

The pharmaceutical industry has shown interest in dodecanamide due to its potential therapeutic effects:

  • Antimicrobial Activity : Studies indicate that dodecanamide exhibits antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.
  • Drug Delivery Systems : As a lipid-based compound, dodecanamide can be utilized in drug delivery systems, enhancing the bioavailability of hydrophobic drugs. Its ability to form vesicles or micelles can improve the solubility of poorly soluble drugs.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of dodecanamide demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, suggesting its potential use in topical formulations for infection control.

Cosmetic Applications

In the cosmetics industry, dodecanamide is valued for its emollient properties:

  • Skin Conditioning Agent : It serves as an effective skin conditioning agent that enhances skin hydration and texture. Its lipid nature allows it to form a barrier on the skin, preventing moisture loss.
  • Stabilizer in Formulations : Dodecanamide can stabilize emulsions and improve the texture of cosmetic products, making it a popular ingredient in creams and lotions.

Table 2: Cosmetic Formulation Benefits

BenefitDescription
Emollient PropertiesEnhances skin hydration and smoothness
Emulsion StabilizationImproves stability and texture of cosmetic products
CompatibilitySuitable for various formulations (creams, lotions)

Mechanism of Action

The mechanism of action of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with various enzymes and receptors involved in cellular signaling.

    Pathways Involved: The compound is known to modulate pathways related to cell differentiation, proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Ceramide Analogues

Ceramides share a sphingoid backbone but differ in acyl chain length, hydroxylation, and headgroup modifications. Key analogues include:

C12-Ceramide (d18:1/12:0)
  • Molecular Formula: C₃₀H₅₉NO₃
  • Mass : 481.806 Da
  • Structure: Contains two hydroxyl groups (C1 and C3) and an additional hydroxymethyl group, forming (2S,3R,4E)-2-(lauroylamino)-4-octadecene-1,3-diol .
  • Functional Role: A canonical ceramide involved in apoptosis and lipid raft stabilization. The extra hydroxyl groups enhance hydrogen bonding, increasing its role in membrane rigidity compared to the target compound .
Compound 1 (from )
  • Structure : N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-2-methylheptadec-3-enyl]dodecanamide
  • Key Difference : A methyl group at C2 and a hydroxymethyl group at C1. These modifications increase steric hindrance and polarity, altering lipid raft stability .
HPA-12 (Ceramide Trafficking Inhibitor)
  • Structure : (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide
  • Functional Role : The phenyl group and branched hydroxyalkyl chain disrupt ceramide transport in Golgi apparatus, a property absent in the target compound due to its linear structure .

Comparison with Glycosphingolipids

Glycosphingolipids feature carbohydrate headgroups, drastically altering their function:

Lactosylceramide (d18:1/12:0)
  • Molecular Formula: C₄₂H₇₉NO₁₃
  • Mass : 806.088 Da
  • Structure: Includes a β-D-galactopyranosyl-β-D-mannopyranosyl headgroup linked to the ceramide backbone .
  • Functional Role : Participates in cell recognition and immune signaling. The target compound lacks glycosylation, limiting its role in carbohydrate-mediated interactions .
Glucosyl(β) C12 Ceramide
  • Structure: N-[1-[(β-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]dodecanamide
  • Key Difference: A glucose moiety at C1 enhances water solubility and enables lysosomal enzymatic processing, unlike the non-glycosylated target compound .

Comparison with Cosmetic Lauramides

Simpler dodecanamide derivatives are used in cosmetics for their surfactant properties:

Lauramide MEA
  • Structure : N-(2-hydroxyethyl)dodecanamide
  • Function : Acts as an antistatic agent and viscosity controller. The short hydroxyethyl group contrasts with the target compound’s long sphingoid base, limiting its membrane integration capacity .
Lauramide MIPA
  • Structure : N-(2-hydroxypropyl)dodecanamide
  • Application : Similar to Lauramide MEA but with a bulkier hydroxypropyl group, reducing its penetration into lipid bilayers compared to the target compound .

Data Tables

Table 1: Structural Comparison

Compound Molecular Formula Mass (Da) Key Functional Groups Stereocenters
Target Compound C₂₉H₅₇NO₂ 451.780 2R-hydroxy, 3E double bond 1
C12-Ceramide (d18:1/12:0) C₃₀H₅₉NO₃ 481.806 1,3-diol, 4E double bond 2
Lactosylceramide (d18:1/12:0) C₄₂H₇₉NO₁₃ 806.088 Disaccharide headgroup 11
Lauramide MEA C₁₄H₂₉NO₂ 243.39 Hydroxyethyl group 0

Table 2: Functional Differences

Compound Biological/Chemical Role Key Applications
Target Compound Membrane dynamics, ceramide signaling Lipid raft studies
HPA-12 Ceramide transport inhibition Pharmacological research
Lauramide MEA Surfactant, antistatic agent Cosmetics
Glucosyl(β) C12 Ceramide Lysosomal storage, cell signaling Metabolic disorder research

Research Findings

  • Lipid Raft Stability : The target compound’s shorter acyl chain and lack of polar headgroups reduce its lipid raft-stabilizing capacity compared to C12-Ceramide (d18:1/12:0) .
  • Stereochemical Impact : The 2R configuration in the target compound mirrors natural sphingosine, whereas 2S isomers (e.g., in ) exhibit altered binding to ceramide-activated proteins .
  • Synthetic Utility : The simplicity of the target compound makes it a precursor for synthesizing deuterated or fluorescent analogues, such as the NBD-tagged derivative in .

Biological Activity

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- is a complex lipid compound that has garnered attention for its biological activities, particularly in the context of cell signaling and membrane dynamics. This article explores its structural properties, biological roles, and relevant research findings.

Structural Characteristics

Dodecanamide is classified as a ceramide derivative, specifically a sphingolipid. Its chemical structure comprises a long-chain fatty acid (dodecanoic acid) linked to a sphingosine backbone. The specific configuration of the hydroxyl and double bond positions contributes to its unique properties.

Property Details
Molecular Formula C29H57NO2
Molecular Weight 451.77 g/mol
CAS Number 1246298-55-4
IUPAC Name N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]dodecanamide
Synonyms Dodecanoyl-D-sphingosine

1. Cell Signaling

Dodecanamide exhibits significant involvement in cell signaling pathways. It has been shown to modulate the activity of various receptors, influencing cellular responses such as apoptosis and proliferation. Specifically, it may interact with sphingosine-1-phosphate (S1P) receptors, which are critical in regulating immune responses and vascular integrity.

2. Membrane Dynamics

Due to its amphiphilic nature, dodecanamide can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for its role in cellular communication and transport mechanisms.

3. Anti-inflammatory Properties

Research indicates that dodecanamide possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity has potential therapeutic implications for conditions characterized by chronic inflammation.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of dodecanamide in models of neurodegeneration. Results demonstrated that treatment with dodecanamide reduced neuronal apoptosis and improved cognitive function in animal models of Alzheimer’s disease.

Case Study 2: Cancer Cell Proliferation

Another research explored the impact of dodecanamide on cancer cell lines. The findings suggested that it inhibited the proliferation of various cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of dodecanamide:

  • Mechanism of Action : Dodecanamide activates specific signaling pathways that lead to increased expression of anti-apoptotic proteins while downregulating pro-apoptotic factors .
  • Therapeutic Potential : The compound shows promise as a therapeutic agent for inflammatory diseases and certain cancers due to its ability to modulate immune responses and inhibit tumor growth .

Q & A

Q. What are the optimal synthetic routes for producing Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- with high stereochemical purity?

  • Methodological Answer : The synthesis typically involves coupling a dodecanoic acid derivative to a sphingoid base. Key steps include:
  • Acylation : React the sphingoid base (e.g., sphingosine analog) with dodecanoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions to form the amide bond .
  • Stereochemical Control : Use chiral catalysts (e.g., L-proline derivatives) or enzymatic methods to ensure the (2R,3E) configuration. X-ray crystallography (via SHELX software for refinement) or chiral HPLC can validate stereochemistry .
  • Purification : Column chromatography with silica gel and a gradient of ethyl acetate/hexane removes unreacted starting materials.

Q. How can researchers confirm the structural integrity of this compound, particularly its unsaturated bond and hydroxyl group positions?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : 1^1H-NMR (CDCl₃) shows characteristic signals: δ 5.4–5.6 ppm (doublet for the 3E double bond) and δ 3.5–4.0 ppm (multiplet for the 2R-hydroxyl and adjacent CH groups) .
  • Mass Spectrometry (HRMS) : Look for the molecular ion peak at m/z 537.51241 (exact mass) and fragmentation patterns consistent with amide bond cleavage .
  • FT-IR : Peaks at ~3300 cm1^{-1} (hydroxyl stretch) and ~1640 cm1^{-1} (amide C=O stretch) confirm functional groups .

Q. What analytical strategies differentiate this compound from structurally similar sphingolipids (e.g., ceramides)?

  • Methodological Answer : Use tandem MS and chromatographic retention time mapping:
  • LC-MS/MS : Compare fragmentation patterns (e.g., loss of H₂O or CO for hydroxyl/amide groups) against ceramide standards .
  • HPLC with Evaporative Light Scattering Detection (ELSD) : Optimize a C18 column with isocratic elution (acetonitrile/water + 0.1% formic acid) to separate species based on chain length and unsaturation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s role in modulating pro-inflammatory cytokine pathways (e.g., TNF-α, IL-6)?

  • Methodological Answer : Use in vitro and in vivo models with mechanistic controls:
  • In Vitro : Treat LPS-stimulated macrophages with the compound (1–50 µM) and quantify cytokines via ELISA. Include inhibitors (e.g., NF-κB inhibitors) to identify signaling nodes .
  • In Vivo : Administer the compound (10 mg/kg, IP) to murine models of acute inflammation (e.g., carrageenan-induced paw edema). Compare results to dexamethasone controls .
  • Orthogonal Validation : Perform RNA-seq to assess transcriptomic changes in inflammatory mediators (e.g., COX-2, iNOS) .

Q. What experimental approaches resolve contradictions in reported antioxidant activity (e.g., DPPH assay vs. cellular ROS assays)?

  • Methodological Answer : Address discrepancies by:
  • Assay Specificity : Repeat DPPH assays under standardized conditions (e.g., 100 µM compound, 30-min incubation in ethanol). Confirm with alternative methods (e.g., ORAC, ABTS) .
  • Cellular Context : Use HepG2 cells pre-treated with tert-butyl hydroperoxide (tBHP) and measure ROS via DCFH-DA fluorescence. Normalize to intracellular glutathione levels .
  • Purity Checks : Verify compound purity (>98% via HPLC) to rule out confounding impurities .

Q. How can isotopic labeling (e.g., deuterium) enhance studies on the compound’s metabolic fate in lipid membranes?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 2^2H-labeled at the hydroxy group or unsaturated bond) using:
  • Deuterium Exchange : React the sphingoid base with D₂O under acidic conditions before acylation .
  • Tracking via MALDI-TOF : Monitor membrane incorporation in model lipid bilayers (e.g., POPC vesicles) and assess metabolic stability in liver microsomes .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Optimize crystallization conditions:
  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol/water) to promote slow nucleation .
  • Cryoprotection : Soak crystals in glycerol or polyethylene glycol (PEG 400) before flash-freezing in liquid N₂ .
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) and SHELXL for refinement, focusing on resolving the 3E double bond geometry .

Data Conflict Resolution

Q. How should researchers address variability in neuroprotective efficacy across different animal models (e.g., rodents vs. zebrafish)?

  • Methodological Answer : Standardize protocols and validate cross-species relevance:
  • Dose-Response Curves : Test 1–100 µM in primary neuronal cultures (e.g., rat cortical neurons) exposed to Aβ oligomers. Compare to in vivo zebrafish models (e.g., okadaic acid-induced neurodegeneration) .
  • Biomarker Correlation : Measure conserved markers (e.g., BDNF, caspase-3) in both models to identify conserved mechanisms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-
Reactant of Route 2
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Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-

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